molecular formula C9H18N2O2S B13076489 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione

Cat. No.: B13076489
M. Wt: 218.32 g/mol
InChI Key: CMZFPSHIDFFZJH-UHFFFAOYSA-N
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Description

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione is an organic compound that belongs to the class of thiazolidines Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione typically involves the reaction of azepane with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The nitrogen and sulfur atoms in the thiazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated thiazolidine derivatives.

Scientific Research Applications

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azepan-4-yl)ethan-1-ol
  • 2-(Azepan-4-yl(propyl)amino)ethan-1-ol
  • 3-[(3-sec-butyl-4-hydroxybenzoyl)amino]azepan-4-yl 4-(2-hydroxy-5-methoxybenzoyl)benzoate

Uniqueness

2-(Azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione is unique due to its specific thiazolidine ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

2-(azepan-4-yl)-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)8-2-7-11(14)9-3-1-5-10-6-4-9/h9-10H,1-8H2

InChI Key

CMZFPSHIDFFZJH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCNC1)N2CCCS2(=O)=O

Origin of Product

United States

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